An In-Depth Technical Guide to 1,4-Diazaspiro[5.5]undecane Dihydrochloride: A Versatile Scaffold for Drug Discovery
An In-Depth Technical Guide to 1,4-Diazaspiro[5.5]undecane Dihydrochloride: A Versatile Scaffold for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Emergence of Spirocyclic Scaffolds in Medicinal Chemistry
In the landscape of modern drug discovery, the quest for novel molecular architectures with enhanced pharmacological properties is perpetual. Spirocyclic compounds, characterized by their unique three-dimensional structures, have garnered significant attention for their potential to improve drug-like properties.[1][2] The introduction of a spirocyclic motif can lead to improvements in potency, selectivity, and pharmacokinetic profiles by introducing conformational rigidity and novel exit vectors for substituent placement.[1] The 1,4-diazaspiro[5.5]undecane core, a privileged heterocyclic motif, serves as a valuable building block in the synthesis of a wide array of biologically active compounds. This guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 1,4-diazaspiro[5.5]undecane dihydrochloride, a key intermediate for further chemical exploration.
Core Chemical and Physical Properties
1,4-Diazaspiro[5.5]undecane dihydrochloride is the hydrochloride salt of the parent spirodiamine. The presence of two basic nitrogen atoms allows for the formation of a stable, crystalline dihydrochloride salt, which often exhibits improved handling and solubility characteristics compared to the free base.
Table 1: Physicochemical Properties of 1,4-Diazaspiro[5.5]undecane and its Dihydrochloride Salt
| Property | Value | Source |
| Chemical Name | 1,4-Diazaspiro[5.5]undecane dihydrochloride | - |
| CAS Number | 1159822-91-9 | [] |
| Molecular Formula | C₉H₂₀Cl₂N₂ | [] |
| Molecular Weight | 227.17 g/mol | [] |
| Appearance | White to off-white solid (typical) | General Knowledge |
| Purity | Typically ≥95% | [] |
| Solubility | Soluble in water and polar protic solvents | General Knowledge |
| Storage | Store in a cool, dry, well-ventilated area in a tightly sealed container. | General Knowledge |
Synthesis and Characterization
The synthesis of the 1,4-diazaspiro[5.5]undecane scaffold can be achieved through various synthetic strategies. One common approach involves a double Michael addition reaction.[4][5] A patent describes an improved two-pot process for the synthesis of the related intermediate, 1,4-diazaspiro[5.5]undecan-3-one, starting from cyclohexanone.[6]
General Synthetic Approach for 1,4-Diazaspiro[5.5]undecane
A plausible synthetic route to the 1,4-diazaspiro[5.5]undecane core is outlined below. The final step involves the formation of the dihydrochloride salt.
Caption: Generalized synthetic workflow for 1,4-diazaspiro[5.5]undecane dihydrochloride.
Experimental Protocol: Formation of the Dihydrochloride Salt (General Procedure)
This is a generalized protocol and may require optimization for specific substrates and scales.
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Dissolution: Dissolve the free base, 1,4-diazaspiro[5.5]undecane, in a suitable anhydrous organic solvent such as diethyl ether or 1,4-dioxane.
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Acidification: To the stirred solution, add a solution of hydrogen chloride (typically 2 equivalents) in the same solvent, or bubble anhydrous HCl gas through the solution.
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Precipitation: The dihydrochloride salt will precipitate out of the solution. The precipitation can be facilitated by cooling the reaction mixture.
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Isolation: Collect the solid precipitate by filtration.
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Washing: Wash the isolated solid with a small amount of the anhydrous solvent to remove any unreacted starting material or excess HCl.
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Drying: Dry the product under vacuum to obtain the final 1,4-diazaspiro[5.5]undecane dihydrochloride.
Characterization
A combination of spectroscopic techniques is essential for the unambiguous characterization of 1,4-diazaspiro[5.5]undecane dihydrochloride.
Table 2: Expected Spectroscopic Data
| Technique | Expected Features |
| ¹H NMR | Signals corresponding to the protons of the cyclohexane and piperazine rings. The chemical shifts will be influenced by the protonation of the nitrogen atoms. |
| ¹³C NMR | Resonances for the carbon atoms of the spirocyclic system. |
| FT-IR | Characteristic N-H stretching and bending vibrations for the ammonium salts, along with C-H and C-N stretching frequencies. |
| Mass Spec. | The mass spectrum of the free base would show the molecular ion peak. ESI-MS of the salt may show the protonated molecular ion. |
Note: As of the latest search, specific, publicly available spectra for 1,4-diazaspiro[5.5]undecane dihydrochloride have not been identified.
Applications in Drug Discovery and Medicinal Chemistry
The 1,4-diazaspiro[5.5]undecane scaffold is a versatile building block for the synthesis of compounds with a wide range of biological activities. Its rigid, three-dimensional structure allows for precise orientation of substituents, which can lead to enhanced binding to biological targets.
Caption: Therapeutic areas exploring the 1,4-diazaspiro[5.5]undecane scaffold.
Neurological Disorders
The unique spirocyclic structure of 1,4-diazaspiro[5.5]undecane derivatives makes them valuable for targeting neurological disorders, particularly those involving the modulation of neurotransmitter systems.
Anti-inflammatory and Analgesic Properties
Derivatives of the 1,4-diazaspiro[5.5]undecane scaffold have been investigated for their potential anti-inflammatory and analgesic properties. The rigid framework can be functionalized to interact with key targets in inflammatory and pain pathways.
Safety and Handling
As with any chemical reagent, proper safety precautions should be observed when handling 1,4-diazaspiro[5.5]undecane dihydrochloride. A Material Safety Data Sheet (MSDS) for a related compound, 2-Methyl-2,9-diazaspiro[5.5]undecane dihydrochloride, indicates that it may cause skin and serious eye irritation, as well as respiratory irritation.[4]
General Handling Precautions:
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Use in a well-ventilated area.
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Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
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Avoid breathing dust.
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Wash hands thoroughly after handling.
Storage:
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Store in a tightly closed container in a cool, dry place away from incompatible materials.
Conclusion and Future Perspectives
1,4-Diazaspiro[5.5]undecane dihydrochloride is a valuable and versatile building block for the synthesis of novel compounds with potential therapeutic applications. Its spirocyclic nature offers a unique three-dimensional framework that can be exploited to design molecules with improved pharmacological profiles. While there is a need for more comprehensive public data on the specific physicochemical and spectroscopic properties of the dihydrochloride salt, the growing interest in spirocyclic scaffolds in medicinal chemistry suggests that the importance of this and related compounds will continue to expand. Future research will likely focus on the development of efficient and stereoselective synthetic routes to functionalized 1,4-diazaspiro[5.5]undecane derivatives and the exploration of their biological activities in a wider range of therapeutic areas.
References
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Barakat, A., et al. (2017). Stereoselective synthesis of diazaspiro[5.5]undecane derivatives via base promoted [5+1] double Michael addition of N,N-dimethylbarbituric acid to diaryliedene acetones. Arabian Journal of Chemistry, 10, S3433-S3441. [Link]
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Islam, M. S., et al. (2014). Stereoselective Synthesis of Diazapiro[5.5]undecane Derivatives via Base Promoted [5+1] Double Michael Addition of N,N-Dimethylbarbituric Acid to diaryliedene acetones. Arabian Journal of Chemistry. [Link]
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MySkinRecipes. (n.d.). 1,4-DIAZASPIRO[5.5]UNDECANE-5,9-DIONE HCL. Retrieved from [Link]
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PubChem. (n.d.). 1,4-Diazaspiro[5.5]undecane. Retrieved from [Link]
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Varela, M. T., et al. (2025). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. European Journal of Medicinal Chemistry, 287, 117368. [Link]
- Wentland, M. P., et al. (2020). Improved synthesis of 1,4-diazaspiro[5.5]undecan-3-one.
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Chemical Synthesis Database. (2025). 1,4-diazaspiro[5.5]undecane-3,5-dione. Retrieved from [Link]
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DNDi. (2025). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. Retrieved from [Link]
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PubChemLite. (n.d.). 1,4-diazaspiro[5.5]undecane-5,9-dione hydrochloride. Retrieved from [Link]
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